molecular formula C24H17ClF2N6O4S B2384349 2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 389070-88-6

2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2384349
CAS No.: 389070-88-6
M. Wt: 558.94
InChI Key: GAYFPGUWNUYDNA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a combination of chloro, fluoro, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, starting from commercially available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity by forming stable complexes. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules known for their diverse biological activities. The structural formula can be broken down into key functional groups that contribute to its pharmacological properties:

  • Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and influence receptor binding.
  • Triazole Ring : Known for its role in antifungal and anticancer activities.
  • Carbamoyl Group : Often associated with increased bioactivity and solubility.

Structural Formula

The molecular structure can be represented as follows:

C19H18ClFN5O3S\text{C}_{19}\text{H}_{18}\text{ClF}\text{N}_5\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The triazole moiety has been shown to inhibit certain enzymes involved in cell proliferation.
  • Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance, compounds with triazole rings have demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .

Study 1: Anticancer Efficacy

A study investigated the effects of a structurally similar compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, suggesting potential for therapeutic application in oncology .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related triazole compounds against Staphylococcus aureus. The results demonstrated that these compounds inhibited bacterial growth effectively, indicating their potential as novel antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMechanismReference
Compound AAnticancerMCF-7 (Breast Cancer)Caspase activation
Compound BAntimicrobialStaphylococcus aureusCell wall synthesis inhibition
Compound CAntifungalCandida albicansErgosterol synthesis inhibition

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF2N6O4S/c25-16-4-3-6-18(27)22(16)23(35)28-12-20-30-31-24(32(20)14-8-10-15(11-9-14)33(36)37)38-13-21(34)29-19-7-2-1-5-17(19)26/h1-11H,12-13H2,(H,28,35)(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYFPGUWNUYDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)C4=C(C=CC=C4Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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